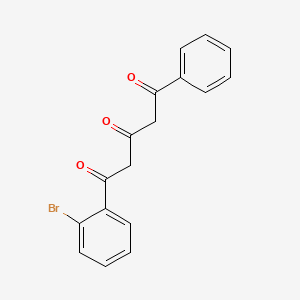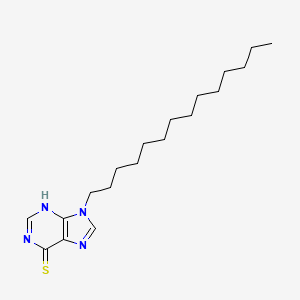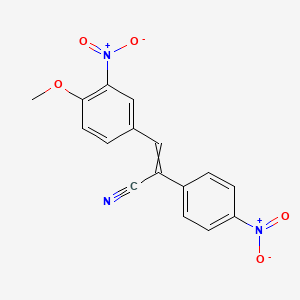![molecular formula C9H8Cl2FNO3S2 B14004437 S-[2,6-dichloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate CAS No. 35685-69-9](/img/structure/B14004437.png)
S-[2,6-dichloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dichloro-4-(dimethylcarbamoylsulfanyl)benzenesulfonyl fluoride is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of dichloro, dimethylcarbamoylsulfanyl, and benzenesulfonyl fluoride groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-4-(dimethylcarbamoylsulfanyl)benzenesulfonyl fluoride typically involves multiple steps. One common method starts with the preparation of 3,5-dichlorobenzoyl chloride from 3,5-dichlorobenzoic acid using thionyl chloride . This intermediate is then reacted with dimethylcarbamoyl chloride in the presence of a base such as pyridine to introduce the dimethylcarbamoylsulfanyl group . Finally, the benzenesulfonyl fluoride group is introduced through a reaction with sulfur tetrafluoride under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using automated systems to ensure precision and safety. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
3,5-dichloro-4-(dimethylcarbamoylsulfanyl)benzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction: The dichloro groups can be involved in oxidation-reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, typically under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .
Aplicaciones Científicas De Investigación
3,5-dichloro-4-(dimethylcarbamoylsulfanyl)benzenesulfonyl fluoride has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,5-dichloro-4-(dimethylcarbamoylsulfanyl)benzenesulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with serine residues in enzymes, leading to enzyme inhibition . This interaction disrupts the normal function of the enzyme, which can be exploited in various therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
3,5-dichlorobenzoyl chloride: Shares the dichloro and benzoyl groups but lacks the sulfonyl fluoride and dimethylcarbamoylsulfanyl groups.
4-(dimethylcarbamoylsulfanyl)benzenesulfonyl chloride: Similar in structure but with a sulfonyl chloride group instead of sulfonyl fluoride.
Uniqueness
3,5-dichloro-4-(dimethylcarbamoylsulfanyl)benzenesulfonyl fluoride is unique due to the combination of its functional groups, which confer distinct reactivity and biological activity. The presence of both sulfonyl fluoride and dimethylcarbamoylsulfanyl groups makes it particularly valuable in medicinal chemistry for enzyme inhibition studies .
Propiedades
Número CAS |
35685-69-9 |
|---|---|
Fórmula molecular |
C9H8Cl2FNO3S2 |
Peso molecular |
332.2 g/mol |
Nombre IUPAC |
S-(2,6-dichloro-4-fluorosulfonylphenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C9H8Cl2FNO3S2/c1-13(2)9(14)17-8-6(10)3-5(4-7(8)11)18(12,15)16/h3-4H,1-2H3 |
Clave InChI |
JIKHIWPLFQIXIN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)SC1=C(C=C(C=C1Cl)S(=O)(=O)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-2-methylbenzene](/img/structure/B14004354.png)
![4-amino-6-hydrazinyl-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B14004359.png)
![(Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]](/img/structure/B14004367.png)
![4-[[4-[Bis(3-chloropropyl)amino]-2-methylphenyl]methylideneamino]-2,6-dichlorophenol;hydrochloride](/img/structure/B14004371.png)



![[[2-Bromo-1-(4-bromophenyl)ethylidene]amino]urea](/img/structure/B14004399.png)
![2-[[Bis(2-chloropropyl)amino]methyl]-4-tert-butylphenol;hydrochloride](/img/structure/B14004404.png)
![3,5-Dibromo-4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B14004407.png)
![1-[1,1-Bis(butylsulfanyl)ethylsulfanyl]butane](/img/structure/B14004412.png)


![6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene](/img/structure/B14004436.png)
